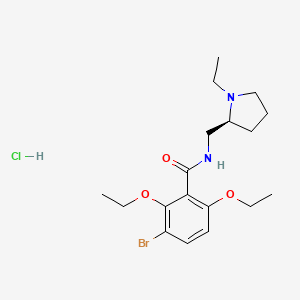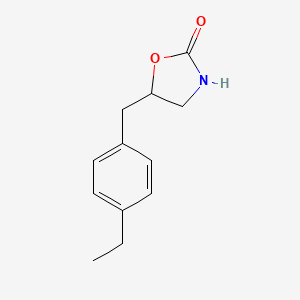
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C7H7Cl2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dichloropyrimidin-5-yl)carbamate typically involves the reaction of 4,6-dichloropyrimidine with ethyl carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Applications De Recherche Scientifique
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl (4,6-dichloropyrimidin-5-yl)carbamate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide: This compound is structurally similar and used in the production of antiviral nucleotide derivatives.
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl carbamate moiety differentiates it from other pyrimidine derivatives and contributes to its versatility in synthetic and research applications .
Propriétés
Numéro CAS |
72772-82-8 |
|---|---|
Formule moléculaire |
C7H7Cl2N3O2 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
ethyl N-(4,6-dichloropyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)12-4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H,12,13) |
Clé InChI |
QQVWTJFAQKRODJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(N=CN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


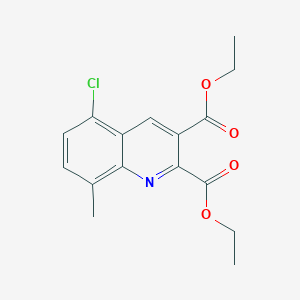

![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)
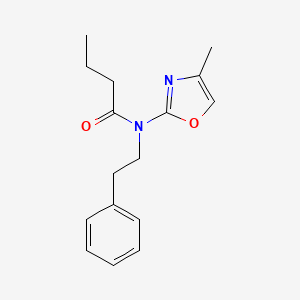
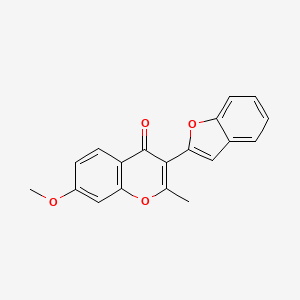

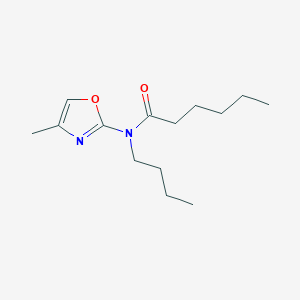

![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

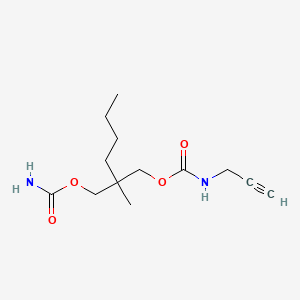
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
